Poldine

Description

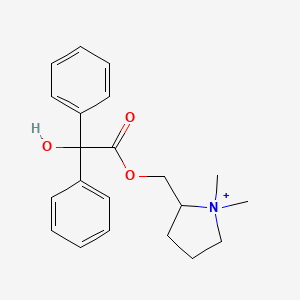

Structure

3D Structure

Properties

IUPAC Name |

(1,1-dimethylpyrrolidin-1-ium-2-yl)methyl 2-hydroxy-2,2-diphenylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26NO3/c1-22(2)15-9-14-19(22)16-25-20(23)21(24,17-10-5-3-6-11-17)18-12-7-4-8-13-18/h3-8,10-13,19,24H,9,14-16H2,1-2H3/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQRKVVAGMJJJSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CCCC1COC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26NO3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60862161 | |

| Record name | Poldine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60862161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

596-50-9 | |

| Record name | Poldine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=596-50-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Poldine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000596509 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Poldine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13507 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Poldine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60862161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | POLDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8R92106W2F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Poldine's Mechanism of Action on Muscarinic Receptors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Poldine, a quaternary ammonium antimuscarinic agent, exerts its pharmacological effects primarily through competitive antagonism of acetylcholine at muscarinic receptors. This guide provides a detailed examination of the mechanism of action of this compound, with a focus on its interaction with muscarinic receptor subtypes. While comprehensive quantitative data for this compound across all five cloned human muscarinic receptor subtypes (M1-M5) is not extensively available in publicly accessible literature, this document synthesizes the existing knowledge on its general antagonistic properties. We will delve into the underlying signaling pathways affected by muscarinic antagonism, present standardized experimental protocols for characterizing such interactions, and provide visual representations of these complex processes.

Introduction to this compound and Muscarinic Receptors

This compound is a synthetic quaternary ammonium compound that has been historically used in the treatment of peptic ulcers due to its ability to reduce gastric acid secretion and gastrointestinal motility.[1] Its therapeutic effects are attributable to its action as a muscarinic receptor antagonist.[1]

Muscarinic receptors are a class of G-protein coupled receptors (GPCRs) that are activated by the neurotransmitter acetylcholine (ACh).[2][3] They are widely distributed throughout the central and peripheral nervous systems and are crucial for mediating a vast array of physiological functions.[4][5] There are five distinct subtypes of muscarinic receptors, designated M1 through M5, each with a unique tissue distribution and intracellular signaling cascade.[5][6]

-

M1, M3, and M5 Receptors: These receptors primarily couple through Gαq/11 proteins.[2] Upon activation, they stimulate phospholipase C (PLC), which leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4] IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC), culminating in a cellular response such as smooth muscle contraction or glandular secretion.[4]

-

M2 and M4 Receptors: These receptors are coupled to Gαi/o proteins.[2] Their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels.[2] They can also directly modulate ion channels, such as activating G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and an inhibitory effect on cellular function, for instance, slowing the heart rate.[2]

This compound, as a competitive antagonist, binds to these receptors at the same site as acetylcholine but does not activate them, thereby preventing ACh from eliciting its normal physiological response.[4]

Quantitative Analysis of this compound's Muscarinic Receptor Interaction

A thorough understanding of a drug's mechanism of action necessitates quantitative data on its affinity and potency at its target receptors. For muscarinic antagonists, this is typically expressed as the inhibitor constant (Ki) from radioligand binding assays and the pA2 value from functional assays.

Data Presentation

| Receptor Subtype | Binding Affinity (Ki in nM) | Functional Potency (pA2) | Tissue/Cell System for pA2 Determination |

| M1 | Data not available | Data not available | e.g., Rabbit vas deferens |

| M2 | Data not available | Data not available | e.g., Guinea-pig atria |

| M3 | Data not available | Data not available | e.g., Guinea-pig ileum, Bladder |

| M4 | Data not available | Data not available | e.g., Rat striatum |

| M5 | Data not available | Data not available | e.g., Cloned cell lines |

Signaling Pathways Modulated by this compound

By blocking muscarinic receptors, this compound inhibits the downstream signaling cascades initiated by acetylcholine. The following diagrams illustrate the canonical signaling pathways for Gq/11- and Gi/o-coupled muscarinic receptors, which are inhibited by this compound.

Experimental Protocols

The characterization of this compound's mechanism of action relies on established in vitro pharmacological assays. The following are detailed methodologies for key experiments.

Radioligand Binding Assays for Determining Binding Affinity (Ki)

These assays measure the affinity of a drug for a receptor by quantifying the displacement of a radiolabeled ligand.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for each of the five human muscarinic receptor subtypes (M1-M5).

Materials:

-

Membrane preparations from cells stably expressing a single human muscarinic receptor subtype (e.g., CHO or HEK293 cells).

-

Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.

-

This compound methosulfate.

-

Non-specific binding control: Atropine (at a high concentration, e.g., 1 µM).

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

-

96-well microplates.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Cell harvester.

-

Scintillation vials and scintillation cocktail.

-

Liquid scintillation counter.

Procedure:

-

Membrane Preparation: Culture cells expressing the receptor subtype of interest to confluence. Harvest the cells, homogenize in a lysis buffer, and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).

-

Assay Setup: In a 96-well plate, add in triplicate:

-

Total Binding: Membrane preparation, radioligand ([³H]-NMS at a concentration near its Kd), and assay buffer.

-

Non-specific Binding: Membrane preparation, radioligand, and a high concentration of atropine.

-

Competition Binding: Membrane preparation, radioligand, and varying concentrations of this compound.

-

-

Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Harvesting: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Fit the data to a one-site competition model using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

-

Isolated Organ Bath Experiments for Functional Potency (pA2)

These functional assays measure the ability of an antagonist to inhibit the physiological response induced by an agonist in an isolated tissue.

Objective: To determine the pA2 value of this compound at a specific muscarinic receptor subtype (e.g., M3 in guinea-pig ileum).

Materials:

-

Isolated tissue preparation (e.g., a segment of guinea-pig ileum).

-

Organ bath system with a transducer to measure isometric contractions, a thermoregulator, and an aeration system.

-

Physiological salt solution (e.g., Tyrode's or Krebs-Henseleit solution), maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

-

Muscarinic agonist (e.g., carbachol or acetylcholine).

-

This compound methosulfate.

-

Data acquisition system.

Procedure:

-

Tissue Preparation: Humanely euthanize the animal and dissect the desired tissue (e.g., ileum). Place the tissue in cold, aerated physiological salt solution. Cut segments of appropriate length and mount them in the organ baths under a resting tension (e.g., 1 gram).

-

Equilibration: Allow the tissue to equilibrate for at least 60 minutes, with regular washes with fresh physiological salt solution.

-

Control Agonist Concentration-Response Curve: Generate a cumulative concentration-response curve for the agonist (e.g., carbachol). Add the agonist in increasing concentrations to the bath and record the resulting muscle contraction until a maximal response is achieved. Wash the tissue thoroughly to return to baseline.

-

Antagonist Incubation: Add a known concentration of this compound to the bath and allow it to incubate with the tissue for a predetermined time (e.g., 30-60 minutes) to ensure equilibrium.

-

Agonist Concentration-Response Curve in the Presence of Antagonist: In the continued presence of this compound, generate a second cumulative concentration-response curve for the agonist. The curve should be shifted to the right.

-

Repeat with Different Antagonist Concentrations: Wash the tissue extensively and allow it to recover. Repeat steps 4 and 5 with at least two other concentrations of this compound.

-

Data Analysis (Schild Plot):

-

For each concentration of this compound, calculate the dose ratio (DR), which is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist in the absence of the antagonist.

-

Create a Schild plot by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of this compound (-log[this compound]) on the x-axis.

-

Perform linear regression on the data. If the antagonism is competitive, the slope of the line should not be significantly different from 1.

-

The pA2 value is the x-intercept of the regression line. It represents the negative logarithm of the molar concentration of the antagonist that produces a dose ratio of 2.

-

Conclusion

This compound acts as a competitive antagonist at muscarinic acetylcholine receptors, thereby inhibiting the physiological responses mediated by these receptors. While its historical use has been in the context of gastrointestinal disorders, a detailed understanding of its interaction with the five muscarinic receptor subtypes is crucial for a complete pharmacological profile. The experimental protocols outlined in this guide provide a robust framework for obtaining the quantitative data necessary for such a characterization. The provided diagrams of the signaling pathways and experimental workflows serve to visually clarify the complex molecular and procedural steps involved in elucidating the mechanism of action of this compound and other muscarinic antagonists. Further research is warranted to fully characterize the binding and functional profile of this compound across all M1-M5 receptor subtypes.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Muscarinic Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Physiology, Muscarinic Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Muscarinic Receptor Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

Poldine as a Pharmacological Tool: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Summary

Poldine, a synthetic quaternary ammonium compound, primarily functions as a competitive antagonist of muscarinic acetylcholine receptors (mAChRs). Historically utilized in the treatment of peptic ulcers due to its ability to reduce gastric acid secretion and motility, its principal application in modern research lies in its utility as a pharmacological tool to probe the function of the parasympathetic nervous system and to characterize muscarinic receptor subtypes. As a quaternary amine, this compound possesses limited ability to cross the blood-brain barrier, making it particularly useful for investigating peripheral muscarinic receptor functions without confounding central nervous system effects.

This guide provides a technical overview of this compound's primary research application, focusing on its interaction with muscarinic receptors, relevant experimental protocols for its characterization, and the signaling pathways it modulates.

Data Presentation: Muscarinic Receptor Antagonist Properties

| Antagonist | Receptor Subtype | Preparation | Agonist | pA2 Value | Schild Slope | Reference |

| This compound | M3 (implied) | Guinea-pig ileum | Carbachol | 8.6 | Not Reported | [1] |

| This compound | M3 (implied) | Rat anococcygeus muscle | Carbachol | 8.2 | Not Reported | [1] |

| Atropine | Non-selective | Human colon circular muscle | Carbachol | 8.72 ± 0.28 | Not Reported | [1] |

| Atropine | Non-selective | Human colon longitudinal muscle | Carbachol | 8.60 ± 0.08 | Not Reported | [1] |

| Atropine | Non-selective | Human umbilical vein | Acetylcholine | 9.67 ± 0.12 | 0.94 ± 0.30 | [2] |

Note on Data: The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's concentration-response curve. A higher pA2 value indicates greater antagonist potency. A Schild slope not significantly different from unity is consistent with competitive antagonism. The data for this compound is older and less comprehensive than for more modern research tools, reflecting its primary historical use as a clinical agent.

Experimental Protocols

The characterization of this compound as a muscarinic antagonist in a research setting typically involves functional assays to determine its potency and mechanism of action. Below are detailed methodologies for key experiments.

Schild Analysis for Determining Antagonist Potency (pA2)

This protocol is used to determine the affinity of a competitive antagonist like this compound for its receptor.

Objective: To determine the pA2 value of this compound against a muscarinic agonist (e.g., carbachol) in an isolated tissue preparation.

Materials:

-

Isolated tissue preparation expressing muscarinic receptors (e.g., guinea-pig ileum, rat bladder strips).

-

Organ bath system with physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.

-

Isotonic transducer and data acquisition system to measure tissue contraction.

-

Muscarinic agonist stock solution (e.g., Carbachol).

-

This compound methyl sulfate stock solution.

Procedure:

-

Tissue Preparation: Mount the isolated tissue in the organ bath under a resting tension and allow it to equilibrate for at least 60 minutes, with regular washing.

-

Control Agonist Concentration-Response Curve: Generate a cumulative concentration-response curve for the muscarinic agonist (e.g., carbachol) to establish the baseline response and determine the EC50 value.

-

Antagonist Incubation: Wash the tissue thoroughly and incubate with a known concentration of this compound for a predetermined equilibration period (e.g., 30-60 minutes).

-

Agonist Concentration-Response Curve in the Presence of Antagonist: In the continued presence of this compound, generate a second cumulative concentration-response curve for the agonist.

-

Repeat with Multiple Antagonist Concentrations: Repeat steps 3 and 4 with at least two other increasing concentrations of this compound.

-

Data Analysis:

-

Calculate the dose ratio (DR) for each concentration of this compound. The dose ratio is the ratio of the agonist EC50 in the presence of the antagonist to the agonist EC50 in the absence of the antagonist.

-

Construct a Schild plot by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of this compound on the x-axis.

-

The x-intercept of the linear regression line of the Schild plot provides the pA2 value. The slope of the line should not be significantly different from 1 for competitive antagonism.[2]

-

Inhibition of Agonist-Induced Phosphoinositide Turnover

This assay is used to assess the functional antagonism of this compound at Gq/11-coupled muscarinic receptors (M1, M3, M5).

Objective: To measure the ability of this compound to inhibit carbachol-induced accumulation of inositol phosphates in cultured cells or tissue slices.

Materials:

-

Cultured cells expressing the muscarinic receptor subtype of interest or tissue slices (e.g., cerebral cortex).

-

[³H]-myo-inositol.

-

Assay medium (e.g., Krebs-bicarbonate buffer) containing LiCl.

-

Muscarinic agonist (e.g., Carbachol).

-

This compound methyl sulfate.

-

Dowex AG1-X8 anion-exchange resin.

-

Scintillation counter.

Procedure:

-

Cell/Tissue Labeling: Incubate cells or tissue slices with [³H]-myo-inositol for a sufficient time (e.g., 18-24 hours) to allow for incorporation into membrane phosphoinositides.

-

Pre-incubation with Antagonist: Wash the labeled cells/tissues and pre-incubate with various concentrations of this compound for a defined period.

-

Agonist Stimulation: Add a fixed concentration of the muscarinic agonist (e.g., carbachol, typically at its EC80) and incubate for a further period (e.g., 30-60 minutes).

-

Extraction of Inositol Phosphates: Terminate the reaction and extract the total inositol phosphates.

-

Separation and Quantification: Separate the [³H]-inositol phosphates from free [³H]-myo-inositol using anion-exchange chromatography.

-

Data Analysis: Measure the radioactivity of the eluted inositol phosphates using a scintillation counter. Determine the IC50 value for this compound's inhibition of the agonist-induced response.

Mandatory Visualizations

The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its characterization.

Caption: this compound competitively antagonizes acetylcholine at muscarinic receptors, blocking downstream signaling.

Caption: Workflow for determining this compound's antagonist potency using Schild analysis.

References

- 1. Characterization of muscarinic receptors mediating contractions of circular and longitudinal muscle of human isolated colon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacological characterization of muscarinic receptor subtypes mediating vasoconstriction of human umbilical vein - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Poldine in Smooth Muscle Physiology: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poldine, a synthetic quaternary ammonium anticholinergic agent, has historically been utilized in the management of gastrointestinal disorders characterized by smooth muscle hypermotility. As a competitive antagonist of acetylcholine at muscarinic receptors, this compound exerts a relaxant effect on smooth muscle, thereby alleviating symptoms associated with conditions such as peptic ulcers and intestinal cramping. This technical guide provides a comprehensive overview of the physiological role of this compound in smooth muscle, detailing its mechanism of action, summarizing its effects, and providing standardized experimental protocols for its characterization. This document is intended to serve as a valuable resource for researchers and professionals engaged in the study of smooth muscle physiology and the development of novel therapeutic agents targeting muscarinic receptors.

Mechanism of Action: Competitive Antagonism at Muscarinic Receptors

This compound functions as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[1] In smooth muscle tissues, the predominant subtypes involved in contraction are the M2 and M3 receptors. Acetylcholine (ACh), released from parasympathetic nerve terminals, binds to these receptors to initiate a signaling cascade that leads to muscle contraction.

This compound, by binding to these same receptors without activating them, prevents ACh from exerting its physiological effect. This competitive and reversible antagonism results in a rightward shift of the agonist (e.g., acetylcholine, carbachol) concentration-response curve without a change in the maximum response, a hallmark of competitive antagonism. The degree of this shift is dependent on the concentration of this compound.

Signaling Pathways in Smooth Muscle Contraction

The contractile state of smooth muscle is primarily regulated by the intracellular calcium concentration ([Ca²⁺]i) and the calcium sensitivity of the contractile apparatus. The activation of M3 muscarinic receptors by acetylcholine is the principal pathway leading to smooth muscle contraction.

Caption: M3 Muscarinic Receptor Signaling Pathway for Smooth Muscle Contraction.

Data Presentation: Quantitative Analysis of this compound's Activity

A thorough review of publicly available scientific literature did not yield specific quantitative data for the pA2 or Ki values of this compound Methosulfate. Therefore, the following tables present illustrative data for a hypothetical competitive muscarinic antagonist to demonstrate the expected format for such information. These values are essential for comparing the potency and selectivity of different antagonists.

Table 1: Functional Antagonism of this compound (Illustrative Data)

This table summarizes the potency of a hypothetical muscarinic antagonist in functional assays on isolated smooth muscle preparations. The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in the agonist concentration-response curve.

| Tissue Preparation | Agonist | pA2 Value | Schild Slope |

| Guinea Pig Ileum | Carbachol | 8.5 | 1.05 |

| Rabbit Jejunum | Acetylcholine | 8.3 | 0.98 |

| Porcine Trachea | Methacholine | 8.1 | 1.10 |

Table 2: Receptor Binding Affinity of this compound (Illustrative Data)

This table presents the binding affinity of a hypothetical muscarinic antagonist for different muscarinic receptor subtypes. The Ki value (inhibitory constant) represents the concentration of the antagonist required to occupy 50% of the receptors. pKi is the negative logarithm of the Ki.

| Receptor Subtype (Human, cloned) | Radioligand | Ki (nM) | pKi |

| M1 | [³H]-NMS | 15 | 7.82 |

| M2 | [³H]-NMS | 5 | 8.30 |

| M3 | [³H]-NMS | 2 | 8.70 |

| M4 | [³H]-NMS | 20 | 7.70 |

| M5 | [³H]-NMS | 10 | 8.00 |

Experimental Protocols

The following are detailed, generalized protocols for conducting Schild analysis and receptor binding assays to characterize a muscarinic antagonist like this compound.

Schild Analysis for Determining pA2 Value

Schild analysis is a pharmacological method used to determine the dissociation constant (Kb) of a competitive antagonist. The pA2 value is derived from this analysis.

Caption: Experimental Workflow for Schild Analysis.

Methodology:

-

Tissue Preparation: A segment of smooth muscle tissue (e.g., guinea pig ileum) is dissected and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂ and 5% CO₂. The tissue is allowed to equilibrate under a resting tension.

-

Control Agonist Concentration-Response Curve (CRC): A cumulative CRC is generated for a muscarinic agonist (e.g., carbachol) to establish a baseline response.

-

Antagonist Incubation: The tissue is washed and then incubated with a fixed concentration of this compound for a predetermined period to allow for equilibrium to be reached.

-

Agonist CRC in the Presence of Antagonist: A second agonist CRC is generated in the presence of this compound.

-

Repeat with Multiple Antagonist Concentrations: Steps 3 and 4 are repeated with increasing concentrations of this compound.

-

Data Analysis:

-

The EC₅₀ (concentration of agonist producing 50% of the maximal response) is determined for each agonist CRC.

-

The Dose Ratio (DR) is calculated for each concentration of this compound using the formula: DR = EC₅₀ (in the presence of antagonist) / EC₅₀ (in the absence of antagonist).

-

A Schild plot is constructed by plotting log(DR-1) against the logarithm of the molar concentration of this compound.

-

The pA₂ value is determined from the x-intercept of the linear regression line. A slope not significantly different from unity is indicative of competitive antagonism.[2][3]

-

Muscarinic Receptor Binding Assay for Determining Ki Value

Receptor binding assays are used to determine the affinity of a ligand for a specific receptor. The Ki value is a measure of this affinity.

Caption: Experimental Workflow for Receptor Binding Assay.

Methodology:

-

Membrane Preparation: Cell membranes from a tissue or cell line expressing the muscarinic receptor subtype of interest are prepared by homogenization and centrifugation.

-

Binding Incubation: The membranes are incubated in an assay buffer with a fixed concentration of a radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine, [³H]-NMS) and varying concentrations of unlabeled this compound.

-

Determination of Non-specific Binding: A parallel set of incubations is performed in the presence of a high concentration of a non-radiolabeled antagonist (e.g., atropine) to determine non-specific binding.

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand while allowing the free radioligand to pass through.

-

Quantification of Radioactivity: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis:

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition binding curve.

-

The inhibitory constant (Ki) is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Conclusion

This compound serves as a classic example of a competitive muscarinic antagonist, exerting its physiological effects by inhibiting acetylcholine-mediated smooth muscle contraction. Understanding its mechanism of action and quantifying its potency and receptor affinity are crucial for its therapeutic application and for the development of new drugs targeting the muscarinic system. The experimental protocols detailed in this guide provide a standardized framework for the pharmacological characterization of this compound and other muscarinic receptor ligands. While specific quantitative data for this compound remains elusive in the readily accessible literature, the methodologies presented here offer a robust approach for generating such data, which is indispensable for advancing our knowledge of smooth muscle physiology and pharmacology.

References

- 1. Bitopic Binding Mode of an M1 Muscarinic Acetylcholine Receptor Agonist Associated with Adverse Clinical Trial Outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The putative M1 muscarinic receptor does not regulate phosphoinositide hydrolysis. Studies with pirenzepine and McN-A343 in chick heart and astrocytoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Taking The Time To Study Competitive Antagonism - PMC [pmc.ncbi.nlm.nih.gov]

Poldine's Effect on Gastric Acid Secretion in Animal Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Poldine, as a quaternary ammonium anticholinergic agent, exerts its influence on gastric acid secretion primarily through competitive antagonism of muscarinic receptors. This technical guide synthesizes the available information on the mechanism of action of this compound and related muscarinic antagonists on gastric acid secretion in animal models. Due to the limited availability of recent, detailed quantitative data specifically for this compound in the public domain, this paper will also draw upon data from other well-studied muscarinic antagonists to illustrate the principles and methodologies of such research. This guide provides an in-depth look at the experimental protocols used to assess the effects of such compounds, the underlying signaling pathways, and a comparative data summary.

Introduction

Gastric acid secretion is a complex physiological process regulated by neural, hormonal, and paracrine pathways. The final step in acid secretion is mediated by the H+/K+-ATPase proton pump in parietal cells. Acetylcholine, released from postganglionic vagal fibers, is a key secretagogue that stimulates gastric acid secretion through its action on muscarinic receptors on parietal cells and histamine-releasing enterochromaffin-like (ECL) cells.

This compound methosulfate is a synthetic quaternary ammonium compound with anticholinergic properties. Its mechanism of action in reducing gastric acid secretion is attributed to its ability to block muscarinic receptors, thereby inhibiting the effects of acetylcholine. Understanding the precise effects of this compound and similar agents in preclinical animal models is crucial for drug development and a deeper comprehension of gastric physiology.

Mechanism of Action: Muscarinic Antagonism in Gastric Acid Secretion

This compound acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs). In the context of gastric acid secretion, the M3 receptor subtype, a Gq-protein coupled receptor, is predominantly involved.

Signaling Pathway of Acetylcholine-Stimulated Gastric Acid Secretion

The binding of acetylcholine to the M3 receptor on parietal cells initiates a signaling cascade that leads to the secretion of hydrochloric acid.

Quantitative Data on the Effects of Muscarinic Antagonists

| Compound | Animal Model | Stimulation Method | Dose Range | % Inhibition of Acid Secretion | Reference |

| Atropine | Dog | Bethanechol | 10-40 µg/kg | Dose-dependent inhibition | [1] |

| Atropine | Dog | Pentagastrin | 10-40 µg/kg | Dose-dependent inhibition | [1] |

| Pirenzepine | Dog | Pentagastrin | 0.1-1.0 mg/kg | Dose-dependent inhibition | [2] |

| Pirenzepine | Dog | Bethanechol | 0.1-1.0 mg/kg | Dose-dependent inhibition | [2] |

| Telenzepine | Dog | Pentagastrin | 5-20 µg/kg | Dose-dependent inhibition | [2] |

| Telenzepine | Dog | Bethanechol | 5-20 µg/kg | Dose-dependent inhibition | [2] |

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the impact of compounds like this compound on gastric acid secretion in animal models.

Pylorus Ligation (Shay Rat) Model

This in vivo model is widely used to study basal and stimulated gastric acid secretion.

Protocol Steps:

-

Animal Preparation: Adult rats (e.g., Wistar or Sprague-Dawley) are fasted for 24-48 hours with free access to water.

-

Anesthesia: The animals are anesthetized using a suitable agent (e.g., urethane or ether).

-

Surgical Procedure: A midline abdominal incision is made to expose the stomach. The pyloric sphincter is carefully ligated with a silk suture to prevent the passage of gastric contents into the duodenum.

-

Drug Administration: this compound or the vehicle (control) is administered, typically by subcutaneous or intraperitoneal injection.

-

Incubation: The abdominal incision is closed, and the animals are allowed to recover for a specified period (e.g., 4 hours) to allow for the accumulation of gastric secretions.

-

Sample Collection: After the incubation period, the animals are euthanized. The esophagus is clamped, and the stomach is removed. The gastric contents are collected into a graduated centrifuge tube.

-

Analysis:

-

The volume of the gastric juice is measured.

-

The contents are centrifuged to remove any solid debris.

-

The supernatant is titrated against a standardized sodium hydroxide solution (e.g., 0.01 N NaOH) using a pH meter or an indicator to determine the total acid concentration.

-

Total acid output is calculated by multiplying the volume of gastric juice by the acid concentration.

-

Perfused Stomach Model

This model allows for the continuous measurement of gastric acid secretion in anesthetized animals.

Protocol Steps:

-

Animal Preparation and Anesthesia: Similar to the pylorus ligation model.

-

Surgical Cannulation:

-

An inflow cannula is inserted into the esophagus and advanced into the stomach.

-

An outflow cannula is inserted through an incision in the duodenum and positioned just beyond the pylorus.

-

-

Perfusion: The stomach is continuously perfused with a physiological saline solution at a constant rate. The perfusate is collected from the outflow cannula.

-

Stimulation and Inhibition: Gastric acid secretion is stimulated by continuous intravenous infusion of a secretagogue (e.g., histamine or carbachol). Once a stable baseline of stimulated secretion is achieved, this compound or a vehicle is administered intravenously.

-

Analysis: The collected perfusate is continuously titrated with a dilute NaOH solution to maintain a neutral pH. The amount of NaOH required to neutralize the acid is recorded over time, providing a real-time measurement of acid secretion.

Concluding Remarks

This compound, as a muscarinic antagonist, is expected to be a potent inhibitor of vagally-stimulated and basal gastric acid secretion. The primary mechanism of this inhibition is the blockade of M3 receptors on gastric parietal cells. While specific, contemporary quantitative data for this compound in animal models is limited, the experimental protocols and comparative data from other anticholinergic agents provided in this guide offer a robust framework for researchers and drug development professionals. The pylorus ligation and perfused stomach models in rats and dogs remain the gold standard for evaluating the in vivo efficacy of such compounds. Further research to generate specific dose-response curves for this compound would be beneficial for a more complete understanding of its pharmacological profile.

References

- 1. Inhibition of gastric acid secretion in the dog by the H2-receptor antagonists, ranitidine, cimetidine, and metiamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Animal pharmacology of reversible antagonism of the gastric acid pump, compared to standard antisecretory principles - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacokinetics of Poldine Methylsulfate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poldine methylsulfate is a synthetic quaternary ammonium anticholinergic agent. It exerts its pharmacological effects by competitively inhibiting the action of acetylcholine at muscarinic receptors, thereby blocking parasympathetic nerve impulses. This guide provides a comprehensive overview of the anticipated pharmacokinetic properties of this compound methylsulfate, based on its chemical nature and data from structurally related compounds. Due to a scarcity of specific studies on this compound methylsulfate, this document extrapolates information from other quaternary ammonium anticholinergics to present a likely pharmacokinetic profile, alongside general experimental protocols relevant to its study.

Core Pharmacokinetic Properties

The pharmacokinetic profile of a drug encompasses its absorption, distribution, metabolism, and excretion (ADME). For this compound methylsulfate, being a quaternary ammonium compound, these properties are significantly influenced by its charged and hydrophilic nature.

Data Presentation

The following tables summarize the expected pharmacokinetic parameters for this compound methylsulfate, with comparative data from other quaternary ammonium anticholinergic drugs where available. It is crucial to note that the data for this compound methylsulfate is largely inferred.

Table 1: Inferred and Comparative Pharmacokinetic Parameters of Quaternary Ammonium Anticholinergics

| Parameter | This compound Methylsulfate (Inferred) | Glycopyrrolate | Neostigmine |

| Bioavailability (Oral) | Very low (<10%)[1] | Low and variable (3-5%) | Low (1-2%) |

| Time to Peak Plasma Concentration (Tmax) | N/A (typically administered parenterally) | ~1-1.5 hours (oral) | ~30 minutes (IM) |

| Protein Binding | Low to moderate | 19-25% | 15-25%[2] |

| Volume of Distribution (Vd) | Small to moderate (limited tissue penetration) | 0.4-0.6 L/kg | 0.5-1.0 L/kg[2] |

| Metabolism | Primarily hepatic (hydrolysis) | Minimal hepatic metabolism | Hydrolysis by cholinesterases; hepatic metabolism[2] |

| Elimination Half-life (t½) | ~2-4 hours | ~1.7 hours (IV) | ~50-90 minutes (IV)[3] |

| Primary Route of Excretion | Renal (as unchanged drug and metabolites)[4] | Primarily renal (unchanged drug) | Renal (unchanged drug and metabolites)[2] |

Table 2: Physicochemical Properties Influencing Pharmacokinetics

| Property | This compound Methylsulfate | Implication for Pharmacokinetics |

| Chemical Class | Quaternary ammonium compound | Low lipophilicity, permanent positive charge.[5] |

| Lipid Solubility | Low | Poor absorption across biological membranes (e.g., gastrointestinal tract, blood-brain barrier).[5][6] |

| Ionization | Permanently ionized | Limits passive diffusion across cell membranes. |

Experimental Protocols

Detailed methodologies for key experiments to determine the pharmacokinetic profile of this compound methylsulfate are outlined below. These are generalized protocols that would need to be adapted and validated for specific studies.

Determination of Oral Bioavailability

-

Objective: To quantify the fraction of orally administered this compound methylsulfate that reaches systemic circulation.

-

Methodology:

-

Study Design: A crossover study design in a relevant animal model (e.g., rats, dogs) or human volunteers.

-

Drug Administration: A single intravenous (IV) dose and a single oral dose of a known concentration of this compound methylsulfate are administered to the same subjects with a washout period in between.

-

Sample Collection: Serial blood samples are collected at predetermined time points after each administration.

-

Sample Analysis: Plasma concentrations of this compound methylsulfate are determined using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).

-

Data Analysis: The area under the plasma concentration-time curve (AUC) is calculated for both oral and IV routes. Bioavailability (F) is calculated as: F = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral).

-

In Vitro Plasma Protein Binding Assay

-

Objective: To determine the extent to which this compound methylsulfate binds to plasma proteins.

-

Methodology:

-

Technique: Equilibrium dialysis is a common method.

-

Procedure:

-

A semi-permeable membrane separates a chamber containing plasma spiked with this compound methylsulfate from a chamber containing a protein-free buffer.

-

The system is incubated at 37°C until equilibrium is reached.

-

The concentration of this compound methylsulfate is measured in both chambers.

-

-

Calculation: The percentage of bound drug is calculated from the difference in concentrations between the plasma and buffer chambers.

-

In Vitro Metabolic Stability Assay

-

Objective: To assess the susceptibility of this compound methylsulfate to metabolism by liver enzymes.

-

Methodology:

-

System: The assay is performed using liver microsomes or hepatocytes from relevant species (e.g., human, rat).

-

Procedure:

-

This compound methylsulfate is incubated with the liver microsomal or hepatocyte preparation in the presence of necessary cofactors (e.g., NADPH for cytochrome P450 enzymes).

-

Samples are taken at various time points and the reaction is quenched.

-

The concentration of the parent drug remaining is quantified by LC-MS/MS.

-

-

Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life and intrinsic clearance.

-

Excretion Study

-

Objective: To identify the primary routes and extent of excretion of this compound methylsulfate and its metabolites.

-

Methodology:

-

Study Design: A mass balance study using radiolabeled this compound methylsulfate (e.g., with ¹⁴C) in an animal model.

-

Drug Administration: A single dose of radiolabeled drug is administered.

-

Sample Collection: Urine, feces, and expired air are collected over a period of time until most of the radioactivity is recovered.

-

Analysis: The total radioactivity in each matrix is measured. The parent drug and metabolites in urine and feces can be profiled using techniques like radio-HPLC to determine the proportion of each.

-

Mandatory Visualization

Mechanism of Action of this compound Methylsulfate

This compound methylsulfate acts as a competitive antagonist at muscarinic acetylcholine receptors. This action blocks the effects of acetylcholine, a neurotransmitter of the parasympathetic nervous system.

Caption: Mechanism of action of this compound Methylsulfate at the muscarinic receptor.

Experimental Workflow for Pharmacokinetic Analysis

The following diagram illustrates a typical workflow for a comprehensive pharmacokinetic study of a compound like this compound methylsulfate.

Caption: A generalized workflow for preclinical pharmacokinetic studies.

Conclusion

While specific pharmacokinetic data for this compound methylsulfate is limited in the public domain, its classification as a quaternary ammonium anticholinergic provides a strong basis for predicting its ADME properties. It is expected to have low oral bioavailability and limited distribution into the central nervous system. Metabolism is likely to occur in the liver, with renal excretion being the primary route of elimination. The provided experimental protocols offer a framework for conducting detailed pharmacokinetic studies to confirm these inferred characteristics and to further elucidate the disposition of this compound methylsulfate in biological systems.

References

- 1. ANTICHOLINERGICS - Possible Long-Term Health Effects of Short-Term Exposure to Chemical Agents - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Neostigmine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Neostigmine - Wikipedia [en.wikipedia.org]

- 4. emedicine.medscape.com [emedicine.medscape.com]

- 5. jayandjames.com [jayandjames.com]

- 6. Anticholinergics for overactive bladder therapy: central nervous system effects. [vivo.weill.cornell.edu]

In-depth Technical Guide: Poldine for Studying M1 Selective Muscarinic Antagonism

A comprehensive analysis of the available scientific literature reveals a notable scarcity of data to support the classification of poldine as a selective M1 muscarinic antagonist. While the user's request sought an in-depth technical guide on this topic, extensive searches have not yielded the specific quantitative data on binding affinities (Ki values) or functional antagonism (pA2 or IC50 values) across the M1-M5 muscarinic receptor subtypes that would be required to establish M1 selectivity for this compound.

This guide, therefore, serves to outline the necessary experimental framework and theoretical considerations for characterizing a compound like this compound as an M1 selective antagonist, using established methodologies as a reference. It will detail the requisite experimental protocols and data analysis techniques that would be essential to generate the missing information.

Understanding Muscarinic M1 Receptor Antagonism

Muscarinic acetylcholine receptors are a family of G protein-coupled receptors (GPCRs) with five subtypes (M1-M5). The M1 receptor is predominantly expressed in the central nervous system and is a key target for therapeutic intervention in neurological disorders. Selective M1 antagonists are valuable research tools for dissecting the physiological roles of this receptor subtype.

M1 Receptor Signaling Pathways

The M1 muscarinic receptor primarily couples to Gq/11 proteins. Upon activation by acetylcholine or a muscarinic agonist, a signaling cascade is initiated, leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC).

Experimental Protocols for Characterizing M1 Antagonism

To rigorously assess the M1 selective antagonism of a compound like this compound, a combination of radioligand binding assays and functional assays is required.

Radioligand Binding Assays

These assays determine the affinity of a compound for a specific receptor subtype by measuring its ability to displace a radiolabeled ligand.

Experimental Workflow:

Detailed Methodology (Hypothetical for this compound):

-

Cell Culture and Membrane Preparation:

-

Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells stably expressing human M1, M2, M3, M4, and M5 muscarinic receptors.

-

Harvest cells and homogenize in a buffered solution.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Resuspend the membrane pellet in an appropriate assay buffer.

-

-

Binding Assay:

-

In a 96-well plate, add the cell membranes, a fixed concentration of a non-selective muscarinic radioligand (e.g., [³H]-N-methylscopolamine, [³H]-NMS), and a range of concentrations of this compound.

-

Incubate the mixture at room temperature for a specified time to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.

-

Wash the filters to remove unbound radioligand.

-

-

Data Analysis:

-

Measure the radioactivity on the filters using a scintillation counter.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) by non-linear regression analysis.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assays

Functional assays measure the ability of an antagonist to inhibit the response induced by an agonist. For M1 receptors, common functional assays include measuring phosphoinositide (PI) turnover or intracellular calcium mobilization.

Experimental Workflow (Calcium Mobilization Assay):

Detailed Methodology (Hypothetical for this compound):

-

Cell Culture:

-

Use cells stably expressing the human M1 receptor.

-

Plate the cells in a 96-well plate suitable for fluorescence measurements.

-

-

Calcium Assay:

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Wash the cells to remove excess dye.

-

Add varying concentrations of this compound to the wells and incubate for a defined period.

-

Add a fixed concentration of a muscarinic agonist (e.g., carbachol) to stimulate the M1 receptors.

-

Measure the fluorescence intensity over time using a fluorescence plate reader.

-

-

Data Analysis and Schild Analysis:

-

Determine the concentration-response curves for the agonist in the absence and presence of different concentrations of this compound.

-

Perform a Schild analysis to determine the pA2 value, which is a measure of the antagonist's potency. A Schild plot of log(dose ratio - 1) versus log[antagonist] should yield a straight line with a slope of 1 for a competitive antagonist. The x-intercept of this line is the pA2 value.

-

Data Presentation for M1 Selectivity

To establish M1 selectivity for this compound, the following data would need to be generated and presented in a clear, tabular format.

Table 1: Hypothetical Binding Affinity Profile of this compound at Human Muscarinic Receptors

| Receptor Subtype | Ki (nM) | Selectivity Ratio (Ki M2-M5 / Ki M1) |

| M1 | Data Needed | - |

| M2 | Data Needed | Calculate |

| M3 | Data Needed | Calculate |

| M4 | Data Needed | Calculate |

| M5 | Data Needed | Calculate |

Table 2: Hypothetical Functional Antagonism of this compound at Human Muscarinic Receptors

| Receptor Subtype | Assay Type | pA2 / IC50 (nM) |

| M1 | Calcium Mobilization | Data Needed |

| M2 | cAMP Inhibition | Data Needed |

| M3 | Calcium Mobilization | Data Needed |

| M4 | cAMP Inhibition | Data Needed |

| M5 | Calcium Mobilization | Data Needed |

Conclusion

While the existing scientific literature does not currently provide the necessary evidence to classify this compound as a selective M1 muscarinic antagonist, this guide outlines the rigorous experimental approach required to make such a determination. The generation of comprehensive binding affinity and functional antagonism data across all five muscarinic receptor subtypes is paramount. Should such data become available, the tables and experimental frameworks presented here would serve as a foundation for a complete technical guide on the use of this compound for studying M1 selective muscarinic antagonism. Researchers interested in this compound are encouraged to undertake these studies to elucidate its pharmacological profile.

The Historical Role of Poldine in Scientific Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poldine, specifically in its methylsulfate form, is a synthetic quaternary ammonium compound that emerged in the mid-20th century as a subject of significant scientific inquiry, primarily for its potent anticholinergic properties. Historically, its main therapeutic application was in the treatment of peptic ulcers, a prevalent condition before the advent of H2-receptor antagonists and proton pump inhibitors. In the realm of scientific research, this compound served as a valuable pharmacological tool to investigate the mechanisms of gastric acid secretion, gastrointestinal motility, and other physiological processes mediated by muscarinic acetylcholine receptors. This technical guide provides an in-depth historical context of this compound's use in scientific research, detailing key experimental protocols, summarizing quantitative data, and illustrating the relevant signaling pathways.

Core Mechanism of Action: Muscarinic Acetylcholine Receptor Antagonism

This compound methylsulfate functions as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[1] By binding to these receptors, it blocks the action of the endogenous neurotransmitter acetylcholine. This blockade is particularly effective at sites innervated by postganglionic parasympathetic nerves. In the context of its historical research applications, the most relevant site of action was the M3 muscarinic receptors on gastric parietal cells.

Signaling Pathway of Acetylcholine-Stimulated Gastric Acid Secretion

The following diagram illustrates the signaling cascade initiated by acetylcholine binding to M3 receptors on gastric parietal cells, and how this compound intervenes in this process.

Historical Research Applications

This compound's primary use in scientific research centered on its ability to inhibit gastric acid secretion and reduce gastrointestinal motility. It was also employed to investigate sweat gland function.

Inhibition of Gastric Acid Secretion

The effect of this compound on gastric acid secretion was a major focus of research in the late 1950s and early 1960s. These studies were instrumental in understanding the cholinergic regulation of stomach acid production.

Quantitative Data Summary

| Study (Year) | Subjects | Dosage | Effect on Gastric Acid Secretion |

| Douthwaite et al. (1961) | 10 patients with duodenal ulcer | 4 mg this compound methylsulphate orally | Mean reduction in free acid of 75% over 4 hours |

| Seidelin (1961) | 12 patients with duodenal ulcer | 4 mg this compound methylsulphate orally | Mean reduction in basal acid output of 68% |

| Seidelin (1961) | 12 patients with duodenal ulcer | 8 mg this compound methylsulphate orally | Mean reduction in basal acid output of 82% |

Experimental Protocols

Study on Long-continued Inhibition of Gastric Secretion (Douthwaite et al., 1961)

-

Objective: To assess the duration and extent of inhibition of gastric acid secretion by this compound methylsulphate in patients with duodenal ulcer.

-

Methodology:

-

Ten male patients with radiologically confirmed duodenal ulcers were selected.

-

A control fractional test meal was administered, and gastric samples were aspirated every 15 minutes for 2.5 hours. Free and total acid were titrated with 0.1N NaOH using Töpfer's reagent and phenolphthalein as indicators.

-

On a separate day, 4 mg of this compound methylsulphate was given orally with 50 ml of water.

-

One hour after this compound administration, the fractional test meal was given, and gastric sampling was repeated as in the control condition.

-

The percentage reduction in free acid was calculated for each post-poldine sample compared to the corresponding control sample.

-

Study on the Effect on Basal and Histamine-Stimulated Secretion (Seidelin, 1961)

-

Objective: To determine the effect of this compound methylsulphate on basal and histamine-stimulated gastric acid secretion.

-

Methodology:

-

Twelve patients with duodenal ulcer were studied.

-

A nasogastric tube was passed, and the stomach was emptied.

-

Basal gastric secretion was collected for one hour in 15-minute aliquots.

-

This compound methylsulphate (4 mg or 8 mg) was administered orally.

-

Gastric secretion was collected for a further two hours.

-

In a separate series of experiments, after a one-hour basal collection, histamine acid phosphate (0.04 mg/kg) was injected subcutaneously, and gastric contents were collected for one hour.

-

On another day, the histamine test was repeated one hour after the oral administration of 4 mg of this compound methylsulphate.

-

Acid output was determined by titration and expressed in mEq/hr.

-

Inhibition of Sweating

This compound's anticholinergic action extends to the muscarinic receptors of sweat glands, making it a tool for studying sweat production and insensible perspiration.

Experimental Protocol

Inhibition of Sweating for Measuring Insensible Perspiration (Grice and Bettley, 1966)

-

Objective: To utilize the sweat-inhibiting properties of this compound methosulphate to measure insensible perspiration.

-

Methodology:

-

A solution of 0.1% this compound methosulphate in 50% ethanol was prepared.

-

The solution was injected intradermally into a defined area of skin on the forearm.

-

Sweat collection was performed using a ventilated capsule placed over the treated and an untreated control area.

-

Air of known humidity was passed through the capsule, and the change in humidity of the exiting air was measured to calculate the sweat rate.

-

The difference in sweat rate between the this compound-treated and control areas represented the inhibition of sweating.

-

Logical Workflow for Investigating Anticholinergic Effects of this compound

The following diagram outlines a typical experimental workflow for characterizing the anticholinergic effects of a compound like this compound in the context of historical research.

Conclusion

This compound methylsulphate holds a significant place in the history of pharmacology and gastroenterology research. Its use in meticulously designed clinical studies provided foundational knowledge on the cholinergic control of gastric function and sweat gland activity. While its therapeutic role has been largely superseded by more targeted and potent drugs, the historical research conducted with this compound laid the groundwork for the development of subsequent generations of acid-suppressing medications and advanced our understanding of autonomic physiology. The experimental protocols and quantitative data from this era remain a valuable reference for researchers in drug development and physiology.

References

Poldine's Interaction with Muscarinic Receptor Subtypes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poldine methylsulfate is a quaternary ammonium compound that functions as a competitive antagonist at muscarinic acetylcholine receptors.[1] As a member of the anticholinergic class of drugs, it exerts its effects by blocking the action of the neurotransmitter acetylcholine at these receptors. Muscarinic receptors are G protein-coupled receptors (GPCRs) that are integral to the function of the parasympathetic nervous system and are also present in the central nervous system. They are classified into five subtypes, M1 through M5, each with distinct tissue distributions, signaling mechanisms, and pharmacological profiles. This technical guide provides an in-depth overview of the interaction of this compound with these receptor subtypes, including available data, detailed experimental methodologies for characterization, and visualization of the associated signaling pathways.

Data Presentation: this compound's Affinity and Potency at Muscarinic Receptor Subtypes

The following tables summarize the available quantitative data on this compound's binding affinity (pKi), and functional antagonist potency (pA2) at the five human muscarinic receptor subtypes.

Note: Extensive literature searches did not yield specific quantitative binding or functional potency values for this compound across all five muscarinic receptor subtypes. Therefore, the tables reflect this lack of available data.

Table 1: this compound Binding Affinity (pKi) at Muscarinic Receptor Subtypes

| Receptor Subtype | pKi |

| M1 | Data Not Available |

| M2 | Data Not Available |

| M3 | Data Not Available |

| M4 | Data Not Available |

| M5 | Data Not Available |

Table 2: this compound Functional Antagonist Potency (pA2) at Muscarinic Receptor Subtypes

| Receptor Subtype | pA2 |

| M1 | Data Not Available |

| M2 | Data Not Available |

| M3 | Data Not Available |

| M4 | Data Not Available |

| M5 | Data Not Available |

Muscarinic Receptor Subtype Signaling Pathways

Muscarinic receptors mediate their cellular effects by coupling to different G proteins. The M1, M3, and M5 subtypes primarily couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC). In contrast, the M2 and M4 subtypes couple to Gi/o proteins, which inhibit adenylyl cyclase.

M1, M3, and M5 Receptor Signaling Pathway

M2 and M4 Receptor Signaling Pathway

Experimental Protocols

The characterization of a muscarinic antagonist like this compound involves a combination of radioligand binding assays to determine its affinity for the receptors and functional assays to quantify its ability to block agonist-induced responses.

Radioligand Binding Assays for Determining Binding Affinity (Ki)

These assays measure the direct interaction of a compound with the receptor.

1. Membrane Preparation:

-

Cells stably expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5) are harvested.

-

The cells are homogenized in a cold buffer and centrifuged to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in an appropriate assay buffer.

2. Competition Binding Assay:

-

A constant concentration of a radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine, [³H]-QNB) is incubated with the membrane preparation.

-

Increasing concentrations of the unlabeled antagonist (this compound) are added to compete for binding with the radioligand.

-

The mixture is incubated to reach equilibrium.

-

Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

The radioactivity retained on the filters is quantified using liquid scintillation counting.

3. Data Analysis:

-

The data are plotted as the percentage of specific binding of the radioligand versus the log concentration of the competing ligand (this compound).

-

The IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) is determined by non-linear regression analysis.

-

The Ki (inhibition constant) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays for Determining Antagonist Potency (pA2)

Functional assays measure the effect of an antagonist on the cellular response to an agonist. The specific assay depends on the G protein coupling of the receptor subtype.

1. M1, M3, and M5 Receptors (Gq/11-coupled): Phosphoinositide Turnover Assay

-

Cells expressing the M1, M3, or M5 receptor are labeled with [³H]-myo-inositol.

-

The cells are pre-incubated with various concentrations of the antagonist (this compound).

-

A fixed concentration of a muscarinic agonist (e.g., carbachol, acetylcholine) is added to stimulate the receptor.

-

The reaction is stopped, and the total inositol phosphates (IPs) are extracted.

-

The amount of [³H]-IPs is quantified by scintillation counting.

-

The ability of this compound to inhibit the agonist-induced IP accumulation is measured.

2. M2 and M4 Receptors (Gi/o-coupled): Inhibition of cAMP Accumulation Assay

-

Cells expressing the M2 or M4 receptor are treated with forskolin to stimulate adenylyl cyclase and increase intracellular cAMP levels.

-

The cells are pre-incubated with various concentrations of the antagonist (this compound).

-

A fixed concentration of a muscarinic agonist is added to inhibit the forskolin-stimulated cAMP accumulation.

-

The reaction is terminated, and the cells are lysed.

-

The intracellular cAMP concentration is measured using a suitable assay kit (e.g., ELISA, HTRF).

-

The ability of this compound to reverse the agonist-induced inhibition of cAMP accumulation is determined.

3. Data Analysis (Schild Analysis):

-

Concentration-response curves for the agonist are generated in the absence and presence of different fixed concentrations of the antagonist (this compound).

-

The dose ratio (the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 in the absence of the antagonist) is calculated for each antagonist concentration.

-

A Schild plot is constructed by plotting the log (dose ratio - 1) against the log of the molar concentration of the antagonist.

-

For a competitive antagonist, the plot should be a straight line with a slope of 1.

-

The pA2 value is the x-intercept of the Schild regression line, which represents the negative logarithm of the molar concentration of the antagonist that produces a dose ratio of 2.

Conclusion

This compound methylsulfate is a quaternary ammonium muscarinic antagonist with reported activity at M1, M2, and M3 receptor subtypes. While specific quantitative data on its binding affinity and functional potency across all five muscarinic receptor subtypes are not widely available in published literature, this guide provides the standard experimental frameworks used to characterize such interactions. The detailed protocols for radioligand binding and functional assays, along with the visualization of the distinct signaling pathways for Gq/11 and Gi/o-coupled muscarinic receptors, offer a comprehensive resource for researchers in the field of pharmacology and drug development. Further studies are warranted to fully elucidate the selectivity profile of this compound and its therapeutic potential.

References

Methodological & Application

Application Notes and Protocols: Poldine Methylsulfate In Vitro Receptor Binding Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poldine methylsulfate is a synthetic quaternary ammonium antimuscarinic agent. Its pharmacological effects are mediated through competitive antagonism of acetylcholine at muscarinic receptors. Understanding the binding affinity and selectivity of this compound methylsulfate for the five muscarinic acetylcholine receptor subtypes (M1-M5) is crucial for its therapeutic application and for the development of novel drug candidates with improved pharmacological profiles.

This document provides a detailed protocol for determining the binding affinity of this compound methylsulfate for human muscarinic acetylcholine receptors using an in vitro radioligand competition binding assay. This assay is a fundamental tool in pharmacology for characterizing the interaction of a test compound with a specific receptor.

Principle of the Assay

The in vitro receptor binding assay described here is a competition assay. It measures the ability of a non-radiolabeled compound (the "competitor," in this case, this compound methylsulfate) to displace a radiolabeled ligand that is known to bind with high affinity and specificity to the target receptor. In this protocol, the radioligand used is [³H]N-methylscopolamine ([³H]-NMS), a well-characterized muscarinic receptor antagonist.[1][2] The assay is performed using cell membranes prepared from cell lines recombinantly expressing each of the five human muscarinic receptor subtypes (M1-M5).[3][4]

By incubating a fixed concentration of the radioligand and receptor with increasing concentrations of the competitor, a concentration-response curve is generated. From this curve, the half-maximal inhibitory concentration (IC50) of the competitor can be determined. The IC50 value is the concentration of the competitor that displaces 50% of the specifically bound radioligand.[5] The IC50 value can then be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.[6]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the muscarinic receptor signaling pathway and the experimental workflow for the competition binding assay.

Caption: Muscarinic acetylcholine receptor signaling pathway.

Caption: Experimental workflow for the competition binding assay.

Materials and Reagents

| Reagent | Supplier | Notes |

| This compound Methylsulfate | Sigma-Aldrich | Prepare a stock solution in distilled water. |

| [³H]N-methylscopolamine ([³H]-NMS) | PerkinElmer | Specific activity: ~80 Ci/mmol. |

| Atropine | Sigma-Aldrich | For determination of non-specific binding. |

| Human Muscarinic Receptor Membranes (M1-M5) | Various | Commercially available (e.g., PerkinElmer, Millipore) or can be prepared from CHO or HEK293 cells stably expressing the desired receptor subtype.[7][8] |

| Assay Buffer | In-house | 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.[9] |

| Wash Buffer | In-house | Ice-cold 50 mM Tris-HCl, pH 7.4.[8] |

| Scintillation Cocktail | PerkinElmer | |

| 96-well Filter Plates | Millipore | GF/C glass fiber filters, pre-treated with 0.3% polyethyleneimine (PEI).[9] |

| 96-well Collection Plates | Various | |

| Bovine Serum Albumin (BSA) | Sigma-Aldrich | Optional, can be added to the assay buffer at 0.1% to reduce non-specific binding. |

Experimental Protocol

Preparation of Reagents

-

Assay Buffer: Prepare a solution of 50 mM Tris-HCl, 5 mM MgCl₂, and 1 mM EDTA. Adjust the pH to 7.4 with HCl.

-

Wash Buffer: Prepare a solution of 50 mM Tris-HCl and adjust the pH to 7.4. Store at 4°C.

-

This compound Methylsulfate Stock Solution: Prepare a 10 mM stock solution of this compound methylsulfate in distilled water.

-

Serial Dilutions of this compound Methylsulfate: Perform serial dilutions of the this compound methylsulfate stock solution in assay buffer to create a range of concentrations (e.g., from 10⁻¹⁰ M to 10⁻³ M).

-

[³H]-NMS Working Solution: Dilute the [³H]-NMS stock in assay buffer to a final concentration of approximately 0.5 nM. The optimal concentration should be close to the Kd value for the receptor subtype being tested.

-

Atropine Solution: Prepare a 100 µM solution of atropine in assay buffer for determining non-specific binding.

-

Receptor Membrane Preparation: On the day of the assay, thaw the frozen membrane aliquots on ice. Resuspend the membranes in ice-cold assay buffer to a final protein concentration of 20-40 µ g/well .[9] The optimal concentration should be determined empirically for each receptor subtype.

Assay Procedure

-

Set up the 96-well filter plate on a vacuum manifold base.

-

To each well, add the following in the order listed:

-

50 µL of assay buffer (for total binding) OR 50 µL of atropine solution (for non-specific binding) OR 50 µL of the appropriate this compound methylsulfate dilution.

-

50 µL of the [³H]-NMS working solution.

-

100 µL of the diluted receptor membrane suspension.

-

-

The final assay volume in each well is 200 µL.

-

Incubate the plate at room temperature (or 25-30°C) for 60-90 minutes with gentle agitation.[9][10] The incubation time should be sufficient to reach equilibrium.

-

Terminate the incubation by rapid vacuum filtration through the GF/C filter plate.

-

Wash the filters three times with 200 µL of ice-cold wash buffer per well.

-

Dry the filter plate under a lamp or in a low-temperature oven for approximately 30 minutes.

-

Add 50 µL of scintillation cocktail to each well.

-

Seal the plate and count the radioactivity in a microplate scintillation counter.

Data Analysis

-

Calculate Specific Binding:

-

Specific Binding = Total Binding - Non-specific Binding

-

-

Generate a Competition Curve:

-

Plot the percentage of specific binding as a function of the logarithm of the this compound methylsulfate concentration. The data should be fitted to a sigmoidal dose-response curve using a non-linear regression program (e.g., GraphPad Prism).

-

-

Determine the IC50:

-

The IC50 is the concentration of this compound methylsulfate that inhibits 50% of the specific binding of [³H]-NMS. This value is determined from the fitted curve.

-

-

Calculate the Ki:

-

Convert the IC50 value to a Ki value using the Cheng-Prusoff equation:

-

Ki = IC50 / (1 + [L]/Kd)

-

Where:

-

[L] = concentration of [³H]-NMS used in the assay.

-

Kd = equilibrium dissociation constant of [³H]-NMS for the specific receptor subtype. This value should be determined independently through saturation binding experiments or obtained from the literature.

-

-

-

Expected Results

The following table summarizes typical binding affinity (Ki) values for standard muscarinic receptor antagonists at the five human muscarinic receptor subtypes. These values can be used as a reference for validating the assay setup.